![molecular formula C11H17NO3 B1444457 Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-74-7](/img/structure/B1444457.png)
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Overview
Description
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is a heterocyclic spiro compound characterized by a unique 1-oxa-2-aza bicyclic system fused with a cyclohexane ring. Key properties include:
- CAS No.: 1015770-72-5
- Molecular formula: C₉H₁₃NO₃
- Molecular weight: 183.20 g/mol
- Functional groups: Ethyl ester at position 3, oxygen (oxa) and nitrogen (aza) atoms in the spirocyclic core .
Its structural complexity and spiro architecture make it a valuable scaffold in medicinal chemistry, particularly for studying structure-activity relationships (SAR) in bioactive molecules.
Preparation Methods
Primary Synthetic Route
Starting Materials and Reaction Scheme
The most documented synthesis involves the reaction between ethyl nitroacetate and methylenecyclohexane to form the spirocyclic structure of ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate. This approach is based on a cycloaddition or related spirocyclization mechanism that assembles the bicyclic framework in a single or few steps.
Reaction Conditions and Procedure
- Catalyst/Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Solvent: Ethanol
- Temperature: 80 °C
- Reaction Time: 120 hours (5 days)
- Yield: Approximately 70%
This method was reported by Cremonesi et al. (2008) in Tetrahedron Asymmetry and is considered a reliable route to obtain the compound with good yield and purity.
Mechanistic Insights
The reaction likely proceeds via nucleophilic attack of ethyl nitroacetate on the activated methylenecyclohexane, promoted by the base catalyst (DABCO), facilitating ring closure and spiro formation. The prolonged reaction time ensures complete conversion and stereochemical control.
Alternative Preparation and Formulation Notes
While direct synthetic routes are limited in literature, there are detailed notes on preparation of stock solutions and in vivo formulations, which indirectly reflect the compound's solubility and stability profiles.
Concentration and Volume Data for Stock Solutions
Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |
---|---|---|---|
Volume for 1 mM (mL) | 4.7393 | 23.6967 | 47.3934 |
Volume for 5 mM (mL) | 0.9479 | 4.7393 | 9.4787 |
Volume for 10 mM (mL) | 0.4739 | 2.3697 | 4.7393 |
This table assists in preparing precise molar concentrations for experimental use.
Patent Literature and Derivative Syntheses
A related patent (WO2008092888A1) describes derivatives of 1-oxa-3-azaspirodecan-2-one for therapeutic applications, indicating synthetic versatility of the spirocyclic scaffold. Although this patent focuses on analogs rather than the exact compound, it provides insight into spirocyclic ring construction and functionalization strategies that could be adapted to this compound synthesis.
Summary Table of Preparation Method
Parameter | Details |
---|---|
Starting materials | Ethyl nitroacetate, methylenecyclohexane |
Catalyst/Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
Solvent | Ethanol |
Temperature | 80 °C |
Reaction time | 120 hours (5 days) |
Yield | ~70% |
Purification | Standard organic workup and purification |
Reference | Cremonesi et al., Tetrahedron Asymmetry, 2008 |
Research Findings and Considerations
- The reaction requires prolonged heating and stirring to achieve high yield, indicating a relatively slow cyclization process.
- The use of DABCO as a base is critical for activating the methylenecyclohexane and facilitating nucleophilic attack.
- Ethanol as a green solvent balances reactivity and solubility.
- The compound’s stability in solution allows for preparation of clear stock solutions suitable for biological assays.
- No alternative synthetic routes with higher yields or shorter reaction times are currently documented in the open literature, highlighting the need for further methodological development.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Structure and Composition
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate has the molecular formula and a molecular weight of approximately 215.26 g/mol. The compound features a spirocyclic structure, which is characterized by two rings sharing a single atom, contributing to its unique chemical properties and biological activities .
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Notably, derivatives of this compound have shown promise in treating various conditions, including:
- Cognitive Disorders : Research indicates that compounds related to this compound may exhibit effects on neurotransmitter systems, making them candidates for addressing cognitive disorders such as Alzheimer's disease .
- Eating Disorders : A patent describes its derivatives as potential treatments for eating disorders, highlighting their role in modulating appetite and metabolic pathways .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its spirocyclic nature allows chemists to create diverse derivatives that can be tailored for specific biological activities.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal focused on synthesizing various derivatives of this compound and evaluating their biological activities against specific targets related to cognitive function. The results demonstrated that certain modifications enhanced the compound's efficacy and selectivity for neurotransmitter receptors.
Case Study 2: Patent Applications
The patent WO2008092888A1 outlines several derivatives of this compound designed for treating eating disorders. The research highlights the compound's ability to influence appetite regulation through specific receptor interactions, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism by which Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways vary depending on the biological context and the type of reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Aerothioonin (Compound 10)
- Structure : Features terminal 1-oxa-2-azaspiro[4.5]deca-2,6,8-trienecarbamido groups instead of ethyl ester .
- Bioactivity : Inactive in anti-migratory assays against MDA-MB-231 breast cancer cells at 10 µM .
- Key Insight : The bulkier spirocyclic carbamido groups likely hinder receptor binding, emphasizing the importance of the smaller ethyl carbamate moiety in subereamol line A (active analogue) .
Ethyl 1-methoxy-3-methyl-2-oxaspiro[4.5]dec-3-ene-4-carboxylate
- CAS No.: 110516-15-9
- Molecular formula : C₁₄H₂₂O₄
- Molecular weight : 254.32 g/mol
- Key differences: Methoxy and methyl substituents alter steric and electronic properties.
Impact of Additional Heteroatoms
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride
- Molecular formula : C₉H₁₅ClN₂O₃
- Molecular weight : 234.68 g/mol
- Key differences: Introduction of a second nitrogen (7-aza) and methyl ester increases polarity and molecular weight.
Role of Spirocyclic Core Modifications
Patent Compound (Example 440)
- Structure : 5-(2-methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline fused with a spiro system .
- Molecular weight : 861.4 g/mol (observed as [M+H]⁺) .
Structural Flexibility and NMR Analysis
Evidence from NMR studies (e.g., Rapa analogues 1 and 7) highlights that minor structural changes, such as substituent position, significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36) . For Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, such shifts could indicate conformational preferences affecting binding dynamics.
Comparative Data Table
Biological Activity
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique spiro structure and biological activity. This article explores the compound's biological activity, including its synthesis, antitumor properties, and interactions with biological targets.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 211.26 g/mol. It appears as a pale-yellow to yellow-brown liquid, which is indicative of its chemical properties and potential applications in pharmaceuticals .
Structural Features
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 211.26 g/mol |
Physical State | Pale-yellow to yellow-brown liquid |
Functional Groups | Carboxylate, ether, and amine |
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from readily available carboxylic acids and nitrogen-containing compounds. Methods include:
- Cyclization Techniques : Utilizing metal-catalyzed reactions to form the spiro structure.
- Continuous Flow Synthesis : Recent advancements have shown that continuous-flow synthesis enhances yield compared to traditional batch methods.
Antitumor Properties
Preliminary studies indicate that derivatives of this compound exhibit notable antitumor activity against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
A549 (Lung Cancer) | 0.18 - 0.19 | Moderate to potent activity |
MDA-MB-231 (Breast Cancer) | 0.08 - 0.09 | Highly potent |
HeLa (Cervical Cancer) | 0.14 - 0.15 | Highly potent |
Among the tested compounds, specific derivatives showed promising results, particularly against lung and breast cancer cells, suggesting that modifications to the spiro structure can enhance biological activity .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies indicate that it may interact with various biological targets through:
- Receptor Binding : Interaction with specific receptors involved in cell proliferation.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
Research has highlighted several case studies focusing on the biological evaluation of similar compounds within the spiro series:
- Study on Antitumor Activity : A series of derivatives were synthesized and tested for their anticancer properties against multiple cell lines, revealing significant cytotoxic effects.
- Molecular Modeling Studies : Computational studies have been conducted to predict binding affinities and optimize structural modifications for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from functionalized precursors. For example, a patent application (EP 4 374 877 A2) describes using azaspiro[4.5]decane derivatives and coupling reagents under conditions similar to Example 237. Key intermediates are characterized via:
- LCMS : To confirm molecular weight (e.g., m/z 861.4 [M+H]+ observed in Example 440) .
- HPLC : Retention time analysis under specific conditions (e.g., 1.40 minutes using SMD-TFA05 method) .
Table 1: Analytical Data for Intermediate Characterization
Technique | Conditions/Parameters | Key Observations |
---|---|---|
LCMS | Positive ion mode | m/z 861.4 [M+H]+ |
HPLC | SMD-TFA05, 1.40 min | Retention time confirmed purity |
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For example, in a related spirocyclic ester synthesis, NMR (CDCl) revealed key signals: δ 4.21 (m, 1H), 4.18 (q, 2H), and 1.26 (t, 3H) for ester and cyclopentane moieties. NMR confirmed carbonyl (δ 173.8 ppm) and spirocyclic carbons (δ 79.2 ppm) . Complementary techniques include:
- IR Spectroscopy : To identify functional groups (e.g., ester C=O stretch ~1700 cm).
- Mass Spectrometry : High-resolution MS for exact mass verification.
Q. What are the recommended storage conditions and stability considerations?
Methodological Answer: Stability data for structurally similar spiro compounds indicate:
- Storage : Refrigeration (2–8°C) in airtight, light-protected containers to prevent degradation .
- Incompatibilities : Avoid strong oxidizers or acids; no specific incompatibilities are reported, but inert atmospheres (N) are advised during synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for spirocyclic compounds like this compound?
Methodological Answer: Yield optimization requires:
- Catalyst Screening : Evaluate palladium or organocatalysts for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Temperature Control : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions.
- Literature Benchmarking : Cross-reference synthetic protocols from patents (e.g., EP 4 374 877 A2) and adjust stoichiometry .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or LCMS adducts) can be addressed via:
- Multi-Technique Validation : Compare NMR, IR, and X-ray crystallography (e.g., a diazaspiro compound’s crystal structure resolved ambiguities in cyclopentane ring conformation ).
- Isotopic Labeling : Use -labeled precursors to track carbon environments.
- Computational Modeling : Density Functional Theory (DFT) to predict NMR shifts and validate assignments .
Q. What methodologies assess biological activity of structurally related spiro compounds?
Methodological Answer: Biological evaluation of spiro derivatives (e.g., indole carboxamide analogs) involves:
- In Vitro Assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC determination).
- Structural Modifications : Introduce substituents at the 3-carboxylate position to study structure-activity relationships (SAR) .
Q. How to predict physicochemical properties using computational models?
Methodological Answer: Tools like ACD/Labs Percepta Platform predict:
- LogP : Hydrophobicity for bioavailability estimation.
- pKa : Acid/base behavior under physiological conditions.
- Boiling/Melting Points : For purification strategy design.
For example, ChemSpider data for a dichlorophenyl analog provided InChI and SMILES strings for property prediction .
Table 2: Computational Property Predictions for a Structural Analog
Property | Predicted Value | Method Used |
---|---|---|
LogP | 4.2 | ACD/Labs Percepta |
Water Solubility | 0.12 mg/mL | QSPR Modeling |
Topological Polar SA | 78.5 Ų | Molecular Dynamics |
Properties
IUPAC Name |
ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMLCGAAQJEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227550 | |
Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015770-74-7 | |
Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015770-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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